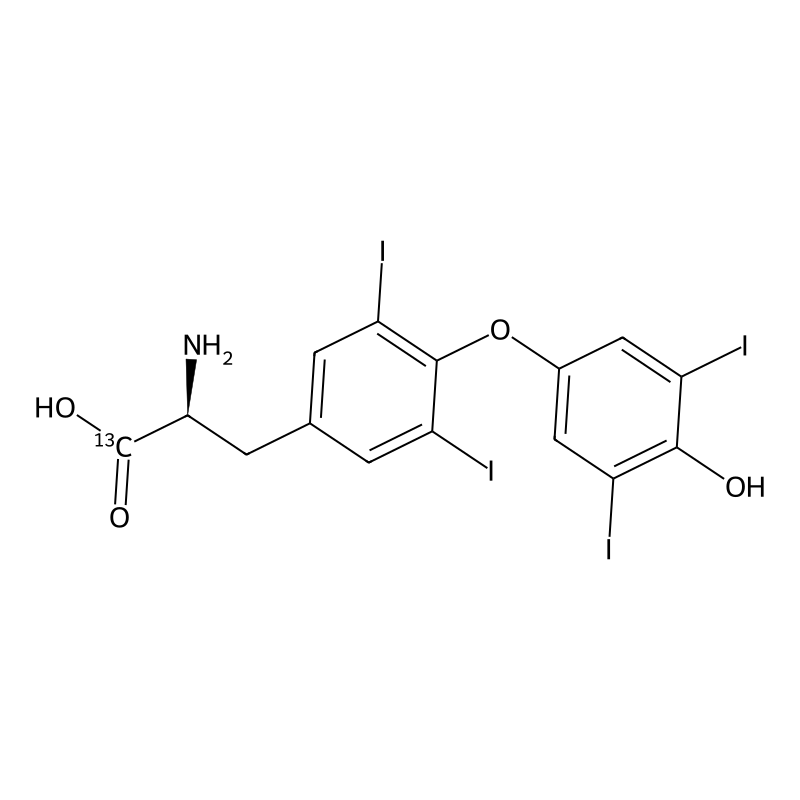

L-Thyroxine-13C6

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

what is carbon-13 labeled thyroxine

Detailed Experimental Protocols

Protocol 1: Pharmacokinetic Study in Pregnancy

A pivotal study used (^{13}C)-labeled thyroxine to investigate how pregnancy alters thyroxine pharmacokinetics [1].

- Tracer Administration: Participants received a single oral dose of (^{13}C)-Levothyroxine (70 µg or 100 µg) to replace their daily maintenance dose on the first day of the study [1].

- Sample Collection: Blood samples were drawn at pre-dose (0 hour) and at 0.5, 1, 2, 3, 4, 6, 8, 10, 12, 24, 48, 72, 96, and 120 hours post-dose [1].

- Sample Analysis: Serum was separated and stored at -80°C before analysis [1].

- Quantification Method: Isotope dilution tandem mass spectrometry (ID-LC-MS/MS) was used to distinguish the administered (^{13}C)-T4 from endogenous (^{12}C)-T4, allowing for highly specific measurement [1].

- Key Findings: The study found a significantly longer serum half-life (32.1 vs. 24.1 hours) and a larger area under the curve (AUC) in pregnant women compared to the non-pregnant state, explaining the increased thyroxine requirements during pregnancy [1].

This methodology is illustrated in the following workflow:

Protocol 2: LC-MS/MS Analysis of Free Thyroxine

A candidate Reference Measurement Procedure (cRMP) was developed for standardizing free thyroxine (FT4) tests [2].

- Principle: Equilibrium dialysis (ED) combined with isotope dilution liquid chromatography-tandem mass spectrometry (ID-LC-MS/MS) [2].

- Equilibrium Dialysis: Serum is dialyzed under controlled conditions to separate the free, diffusible thyroxine from protein-bound T4 [2].

- Isotope Dilution: The dialysate containing FT4 is mixed with a known amount of (^{13}C)-labeled thyroxine, which acts as an internal standard [2].

- LC-MS/MS Analysis:

- Chromatography: Ultra-performance liquid chromatography (UPLC) separates T4 from other interfering substances [2].

- Mass Spectrometry: Detection and quantification using specific mass transitions for T4 and the (^{13}C)-T4 internal standard. This corrects for losses during sample preparation and ionization variability [2].

- Performance: This method demonstrated high accuracy, precision (within 4.4%), and a low limit of detection (0.90 pmol/L) [2].

The workflow for this reference method is as follows:

Quantitative Data from Research

The table below summarizes key quantitative findings from research utilizing (^{13}C)-labeled thyroxine:

| Study Focus | Key Parameter | Finding with 13C-LT4 | Significance |

|---|---|---|---|

| Pharmacokinetics in Pregnancy [1] | AUC (Area Under Curve) | 23.0 ngh/mL (Pregnant) vs. 14.8 ngh/mL (Non-pregnant) | Demonstrates significantly greater hormone exposure during pregnancy. |

| Serum Half-Life | 32.1 hours (Pregnant) vs. 24.1 hours (Non-pregnant) | Explains the need for increased LT4 dosing in pregnant patients. | |

| Analytical Method Performance [2] | Limit of Detection (LOD) | 0.90 pmol/L | Confirms sufficient sensitivity to measure FT4 even in hypothyroid patients. |

| Imprecision (Total) | < 4.4% | Demonstrates high reproducibility and precision of the reference method. |

Key Advantages of Using Carbon-13 Labeled Thyroxine

- Eliminates Immunoassay Interference: MS/MS detection is unaffected by autoantibodies or binding proteins that plague immunoassays [1].

- Superior Sensitivity and Specificity: Allows detection at picogram/mL concentrations and unambiguous distinction from endogenous T4 [1] [3].

- Absolute Quantification: As an internal standard, (^{13}C)-T4 corrects for sample preparation losses and matrix effects, providing high accuracy [2] [3].

- Safe for Vulnerable Populations: As a non-radioactive stable isotope, it is safe for use in sensitive populations like pregnant women and infants [1].

Carbon-13 labeled thyroxine is an indispensable tool in modern endocrine research and clinical chemistry, enabling a deeper and more precise understanding of thyroid hormone dynamics.

References

Comprehensive Technical Guide to 13C6-Labeled Thyroid Hormones: Applications in LC-MS/MS Profiling and Quantitative Analysis

Introduction and Chemical Properties of 13C6-Labeled Thyroid Hormones

13C6-labeled thyroid hormones are stable isotope-labeled compounds that serve as critical internal standards in mass spectrometry-based analysis of thyroid hormone metabolism. These compounds are chemically identical to their endogenous counterparts but contain six carbon-13 atoms in the tyrosine-ring structure, creating a consistent mass shift that enables precise quantification. The primary function of these labeled standards is to correct for analyte loss during sample preparation and matrix effects during ionization in LC-MS/MS systems. The L-Thyroxine (tyrosine-ring-¹³C₆) compound, for instance, has a molecular weight of 782.83, chemical purity of 90%, and is recommended for storage at refrigerated temperatures (+2°C to +8°C) with protection from light [1].

These stable isotope-labeled standards have revolutionized thyroid hormone research by enabling researchers to track hormone metabolism with unprecedented precision. The 13C6 labeling pattern provides optimal characteristics for mass spectrometry detection, as it creates a predictable mass differential without altering the chemical behavior of the molecules during chromatography. This technical advancement has been particularly valuable for measuring low-concentration thyroid hormone metabolites in complex biological matrices like brain tissue, where phospholipid content traditionally interfered with accurate quantification [2] [3]. The implementation of these standards represents a significant improvement over earlier methodologies that utilized different labeling patterns or relied on immunoassays with cross-reactivity issues.

Methodologies and Analytical Approaches

Evolution of Thyroid Hormone Analysis Techniques

The analysis of thyroid hormones has evolved significantly from early immunoassays to modern mass spectrometry-based approaches. Stable isotope dilution mass spectrometry emerged as a foundational technique, with early methods employing capillary gas chromatography-mass spectrometry (GC-MS) for simultaneous determination of endogenous and 13C-labelled thyroid hormones in plasma [4]. These pioneering approaches established the principle of using 13C9-thyroxine as an internal standard and implemented double derivatization (CH3OH/HCl and HFBA) to induce proper GC mobility, achieving a detection limit of 100 pg per injection for thyroxine.

The field has progressively transitioned to liquid chromatography tandem mass spectrometry (LC-MS/MS) due to its superior sensitivity, specificity, and ability to measure multiple analytes simultaneously without extensive derivatization. Modern LC-MS/MS methods can now quantify up to nine different thyroid hormone metabolites within a single 7-minute chromatographic run, demonstrating remarkable analytical efficiency [5]. This technological evolution has been particularly beneficial for analyzing challenging matrices like brain tissue, where simultaneous quantification of multiple low-abundance metabolites is essential for understanding localized thyroid hormone metabolism.

Contemporary LC-MS/MS Methodologies

Recent methodological advances have focused on improving extraction efficiency and reducing matrix effects, particularly for complex tissues. The online solid-phase extraction (SPE) LC-MS/MS approach represents a significant innovation, automating the sample cleanup process and improving analytical throughput. This method has demonstrated low technical variability (relative standard deviations of 7.5-20%) and excellent sensitivity with LOQs of 0.02 ng/mL for T1, T2, and rT3, and 0.15 ng/mL for T3 and T4 [3].

For particularly challenging matrices like brain tissue, researchers have developed optimized solid-phase extraction methods using mixed-mode strong anion exchange cartridges that retain the acidic functional groups of thyroid hormones. This approach permits more aggressive washing protocols to remove phospholipids, significantly reducing matrix interference and lowering detection limits. The method demonstrates recovery rates >80% with exceptionally low detection limits: 0.013 ng/g for T3, 0.033 ng/g for rT3, and 0.028 ng/g for T4 in brain tissue [2]. These improvements have been crucial for advancing our understanding of brain thyroid hormone metabolism, particularly during development.

Table 1: Comparison of Modern LC-MS/MS Methods for Thyroid Hormone Analysis

| Method Characteristic | Conventional LC-MS/MS [5] | Online SPE-LC-MS/MS [3] | Optimized Brain Tissue Method [2] |

|---|---|---|---|

| Extraction Technique | Evolute Express AX SPE plate | Online solid-phase extraction | Mixed-mode strong anion exchange cartridge |

| Analytes Quantified | 9 thyroid hormone metabolites | T4, T3, rT3, T2, T1 | T3, rT3, T4 |

| Run Time | 7 minutes | Not specified | Not specified |

| Recovery Rates | 96-107% | Not specified | >80% |

| Detection Limits | Not specified | 0.02-0.15 ng/mL | 0.013-0.033 ng/g |

| Key Application | General thyroid hormone profiling | High-throughput brain analysis | Low-abundance brain tissue analysis |

Experimental Workflow for Comprehensive Thyroid Hormone Profiling

The following workflow diagram illustrates the complete experimental procedure for comprehensive thyroid hormone metabolite profiling using 13C6-labeled internal standards:

Experimental workflow for comprehensive thyroid hormone profiling.

The methodology incorporates 13C6-labeled internal standards (T0, 3-T1, 3,5-T2, T3, rT3, and T4, all labeled with 13C6) at the initial sample preparation stage to correct for procedural losses [5]. The solid-phase extraction using an Evolute Express AX 30 mg SPE plate is critical for purifying samples prior to instrumental analysis. The final LC-MS/MS analysis achieves full chromatographic separation of nine thyroid hormone metabolites within a 7-minute run time using a Waters Acquity system with a Xevo-MS detector and a Luna Omega 1.6 μm Polar C18 column [5].

Applications in Thyroid Research and Drug Development

Advanced Research Applications

13C6-labeled thyroid hormones have enabled sophisticated research applications across multiple domains of thyroid science. In thyroid cancer research, these standards support studies of sodium iodide symporter (NIS) function, which is crucial for radioiodine therapy in differentiated thyroid cancer. The development of CRISPR-compatible platforms using HiBiT-tagged NIS constructs has allowed high-throughput drug screening, with histone deacetylase inhibitors like SAHA demonstrating significant enhancement of NIS-mediated iodide uptake [5]. This application directly benefits from precise quantification enabled by stable isotope standards.

In developmental neurotoxicity assessment, the ability to accurately measure brain thyroid hormone concentrations has transformed regulatory toxicology. Traditional reliance on serum TH as proxies for brain TH insufficiency has significant uncertainties, as many xenobiotics disrupt thyroid hormone signaling through mechanisms that aren't reflected in circulating hormone levels [2]. The implementation of robust LC-MS/MS methods with 13C6-labeled standards now enables direct measurement of this key event in adverse outcome pathways, significantly improving risk assessment for thyroid-disrupting chemicals.

Quantitative Data in Preclinical Models

The implementation of validated LC-MS/MS methods with 13C6-labeled standards has generated crucial reference data on thyroid hormone concentrations in preclinical models. These data are essential for distinguishing treatment-related effects from normal biological variation in toxicology studies and drug development programs.

Table 2: Thyroid Hormone Concentrations in Rat Brain Tissue Across Development

| Developmental Stage | T4 (ng/g) | T3 (ng/g) | rT3 (ng/g) | T2 (ng/g) | Brain Region | Reference |

|---|---|---|---|---|---|---|

| Postnatal Day 0 (PN0) | Not detected | Not detected | Not detected | Not detected | Forebrain | [2] |

| Postnatal Day 2 (PN2) | 0.45 ± 0.08 | 0.21 ± 0.03 | 0.18 ± 0.02 | Not measured | Forebrain | [2] |

| Postnatal Day 6 (PN6) | 1.12 ± 0.15 | 0.38 ± 0.05 | 0.22 ± 0.03 | Not measured | Whole brain | [2] |

| Postnatal Day 14 (PN14) | 1.85 ± 0.24 | 0.52 ± 0.07 | 0.19 ± 0.02 | Not measured | Whole brain | [2] |

| Postnatal Day 4 (PND4) | 0.31 ± 0.05 | 0.11 ± 0.02 | 0.15 ± 0.03 | 0.08 ± 0.01 | Whole brain | [3] |

| Postnatal Day 21 (PND21) | 1.42 ± 0.21 | 0.47 ± 0.06 | 0.09 ± 0.02 | 0.14 ± 0.02 | Whole brain | [3] |

| Adult Rats | 1.38 ± 0.19 | 0.45 ± 0.05 | 0.08 ± 0.01 | 0.13 ± 0.02 | Whole brain | [3] |

The data reveal several important developmental patterns: T4, T3 and T2 concentrations increase from postnatal day 4 to adulthood, whereas rT3 concentration decreases during the same period [3]. No statistically significant sex-dependent differences in brain TH concentrations have been observed at these developmental stages [2] [3], and similar TH levels have been documented in perfused versus non-perfused brains, suggesting minimal blood contamination confounds the measurements [2].

Protocol for Brain Thyroid Hormone Extraction and Analysis

For researchers implementing brain thyroid hormone analysis, the following detailed protocol based on recently optimized methods provides a robust foundation:

Sample Preparation Protocol:

- Homogenization: Lyophilize rat brains for 3 days followed by pulverization using a bead-based homogenizer [3].

- Sample Weighting: Weigh defined amounts of pulverized brain tissue (7 mg for PND4, 20 mg for PND21, and 40 mg for adult rats) into polypropylene Eppendorf tubes [3].

- Internal Standard Addition: Add 13C6-labeled internal standards (T3-13C6, rT3-13C6, and T4-13C6) at the beginning of extraction to correct for procedural losses [2] [3].

- Phospholipid Removal: Enhance phospholipid separation using an anion exchange column coupled with a stringent column wash [2].

- Solid-Phase Extraction: Process samples using a mixed-mode strong anion exchange cartridge that retains the acidic functional groups of THs [2].

- Evaporation and Reconstitution: Evaporate extracts to dryness and reconstitute in 0.1% acetic acid in 40% methanol for LC-MS/MS analysis [2].

LC-MS/MS Analysis Parameters:

- Column: Thermo Scientific Accucore RP-MS (2.1 × 100mm, 2.6μm) or equivalent polar C18 column

- Mobile Phase: A: 0.1% acetic acid in water; B: methanol without additives

- Gradient: Begin at 40% B with appropriate gradient elution

- Mass Spectrometer: AB Sciex 6500+ QTRAP or equivalent triple quadrupole system

- Ionization: Negative mode electrospray ionization

- Detection: Multiple reaction monitoring (MRM) of specific transitions for each analyte and corresponding 13C6-labeled internal standard

Conclusion and Future Perspectives

The implementation of 13C6-labeled thyroid hormones as internal standards in LC-MS/MS assays represents a significant advancement in thyroid research. These standards have enabled precise quantification of thyroid hormones in challenging matrices like brain tissue, providing crucial insights into developmental thyroid hormone dynamics and disrupting chemical effects. The ongoing method validation in healthy and disease populations promises to further enhance our understanding of thyroid hormone metabolism across physiological states [5].

References

- 1. L-Thyroxine (tyrosine-ring-¹³C₆, 99%) CP 90% [isotope.com]

- 2. PMC Search Update - PubMed Central [pmc.ncbi.nlm.nih.gov]

- 3. Thyroid Hormone Metabolites Quantified in Pup and Adult ... [mdpi.com]

- 4. Simultaneous determination of endogenous and 13C ... [pubmed.ncbi.nlm.nih.gov]

- 5. Abstracts from the 73rd Annual Meeting of the British Thyroid ... [pmc.ncbi.nlm.nih.gov]

Chemical and Biological Properties of Thyroxine-13C6

Thyroxine-13C6 is a stable, heavy isotope-labeled analog of L-Thyroxine, where six carbon atoms are replaced with ¹³C isotopes [1]. Its primary application is as an internal standard for quantitative analysis using techniques like LC-MS, GC-MS, or NMR, where it corrects for variability in sample preparation and ionization efficiency [1] [2].

| Property | Description |

|---|---|

| Chemical Formula | C₉¹³C₆H₁₁I₄NO₄ [1] |

| Molecular Weight | 782.83 g/mol [1] |

| CAS Number | 720710-30-5 [1] |

| Appearance | White to off-white solid [1] |

| Primary Application | Internal standard for quantitative mass spectrometry [1] [3] |

| Biological Role | Tracer for studying levothyroxine pharmacokinetics and metabolism [4] |

The compound's core biological role stems from L-Thyroxine (T4) being a pro-hormone secreted by the thyroid gland. As shown in the diagram below, deiodinase enzymes (DIO) convert T4 into the biologically active Triiodothyronine (T3) or inactive metabolites, regulating metabolic processes, growth, and development [5] [6] [7].

Quantitative Analysis and Methodologies

The use of Thyroxine-13C6 as an internal standard significantly improves the accuracy and reliability of quantifying endogenous thyroid hormones and tracing administered levothyroxine in research.

The following diagram illustrates a general workflow for sample preparation and analysis using Thyroxine-13C6, integrating common steps from the cited methodologies [5] [8].

Sample Preparation and Extraction

Robust sample preparation is critical. Key techniques include:

- Protein Precipitation: Serum samples can be treated with a mixture of acetonitrile and ammonium hydroxide (e.g., 1.25% NH₄OH/ACN at a 1:1 ratio) followed by centrifugation to remove proteins [5].

- Solid Phase Extraction (SPE): The supernatant is then purified using SPE plates (e.g., Evolute Express AX 30 mg or Oasis MAX µElution plate) [5] [8]. The general SPE steps are:

- Conditioning with methanol and water.

- Sample Loading.

- Washing with a basic solution and water to remove impurities.

- Elution of the analyte using an acidic organic solvent like formic acid in methanol [8].

- Equilibrium Dialysis (for Free Hormones): To measure free (biologically active) hormone levels, a simplified equilibrium dialysis can be performed at 37°C using a HEPES buffer, which can be completed within a standard working day [8].

LC-MS/MS Analysis Conditions

Liquid Chromatography tandem Mass Spectrometry (LC-MS/MS) is the gold standard for precise hormone quantification. Typical parameters are summarized below.

| Parameter | Typical Setup |

|---|---|

| LC System | ACQUITY UPLC I-Class [8] |

| Column | Polar C18 (e.g., Luna Omega 1.6 µm Polar C18) or HSS T3 [5] [8] |

| Mobile Phase | A: Water with 0.1% Formic Acid; B: Methanol/Acetonitrile (1:1) with 0.1% Formic Acid [8] |

| Gradient | Shallow gradient over 2.5 to 7 minutes [5] [8] |

| MS System | Tandem Mass Spectrometer (e.g., Xevo TQ Absolute) [8] |

| Ionization | Positive Electrospray Ionization (ESI+) [8] |

| Data Acquisition | Multiple Reaction Monitoring (MRM) [8] |

Key Experimental Findings and Applications

Thyroxine-13C6 has been instrumental in advancing research in several key areas, providing high-quality quantitative data.

Pharmacokinetic (PK) Studies

A pivotal study used a single oral dose of ¹³C-LT4 to investigate levothyroxine pharmacokinetics in humans, yielding the following key parameters [4]:

| Pharmacokinetic Parameter | Median Value (Range) |

|---|---|

| Oral Clearance (CL/F) | 0.712 L/h |

| Apparent Volume of Distribution (V/F) | 164.9 L |

| Time to Peak Concentration (Tmax) | 4 h |

| Elimination Half-Life | 172.2 h (approx. 7 days) |

| Dose-Normalized Peak Concentration (Cmax) | 7.5 ng/L/µg |

The study concluded that a patient's body weight is a significant predictor for clearance and volume of distribution, while age and sex were not significant covariates after adjusting for weight. This finding suggests that levothyroxine dosing should be based primarily on weight [4].

Comprehensive Thyroid Hormone Profiling

Researchers developed a high-throughput LC-MS/MS method using Thyroxine-13C6 and other labeled standards to simultaneously profile nine thyroid hormone metabolites (T0, 3-T1, 3'-T1, 3,5-T2, 3,3'-T2, 3',5'-T2, T3, rT3, T4) in a single 7-minute run [5]. This method achieved high recovery rates of 96–107% and is a powerful tool for researching thyroid hormone metabolism in both healthy and diseased populations [5].

Key Takeaways for Researchers

- Superior Quantification: Thyroxine-13C6 is essential for reliable quantification in mass spectrometry, mitigating matrix effects and improving accuracy [1] [3].

- Versatile Applications: It enables diverse research, from detailed pharmacokinetic studies in humans [4] to comprehensive metabolic profiling [5].

- Informed Protocol Design: The methodologies outlined provide a robust framework for developing analytical protocols for thyroid hormones, including sample preparation, chromatography, and mass spectrometric detection [5] [8].

References

- 1. L-Thyroxine-13C6 | Stable Isotope [medchemexpress.com]

- 2. This compound,15N | Stable Isotope [medchemexpress.com]

- 3. Simultaneous determination of endogenous and 13C ... [pubmed.ncbi.nlm.nih.gov]

- 4. Stable Isotope Pharmacokinetic Studies Provide Insight ... [pmc.ncbi.nlm.nih.gov]

- 5. Abstracts from the 73rd Annual Meeting of the British Thyroid ... [pmc.ncbi.nlm.nih.gov]

- 6. Local modulation of thyroid hormone signaling in the retina ... [sciencedirect.com]

- 7. Investigating the mechanisms of action of thyroid disruptors [sciencedirect.com]

- 8. The UPLC™-MS/MS Analysis of Free Thyroxine (FT4) and ... [waters.com]

L-Thyroxine-13C6 certified reference material

Product and Technical Specifications

The table below summarizes the core specifications for L-Thyroxine-13C6 (Cerilliant, Product Code: T-076) [1] [2]:

| Specification Category | Details |

|---|---|

| Product Name | This compound (T4-13C6) |

| Manufacturer/Brand | Cerilliant (Sold by MilliporeSigma/Supelco) [1] [3] |

| Concentration | 100 μg/mL [1] [2] |

| Solvent | Methanol with 0.1 N NH₃ (Ammonia) [1] |

| Packaging | Ampule of 1 mL [1] |

| Certification | Certified Reference Material (CRM), Certified Spiking Solution [1] |

| Storage | -20°C [1] |

| CAS Number | 720710-30-5 [4] [2] |

| Chemical Formula | ¹³C₆C₉H₁₁I₄NO₄ [3] [2] |

| Molecular Weight | 782.83 g/mol [3] [2] |

| Quality & Traceability | ISO/IEC 17025 and ISO 17034 accredited; supplied with a Certificate of Analysis (CoA) [1] |

Primary Applications and Experimental Protocols

This compound is designed to be used as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the precise quantification of endogenous L-Thyroxine. The following section outlines key application protocols cited in the literature.

Analysis of Total Thyroid Hormones in Human Serum

This protocol, adapted from a 2025 research article, describes a high-throughput method for analyzing thyroid hormones (THs) and their metabolites (THMs) in human serum [5].

- Sample Preparation (Total Fraction)

- Protein Precipitation: Add a stable isotope internal standard mixture (including This compound) to the serum sample.

- Solid-Phase Extraction (SPE): Purify and concentrate the analytes using anionic-exchange SPE cartridges [5].

- Derivatization

- To significantly enhance detection sensitivity (>10-fold), derivatize the extracted samples using dansyl chloride. This reagent targets the phenolic hydroxyl and amino groups present on the thyroid hormones [5].

- Analysis by HPLC-ESI-MS/MS

- Analyze the derivatized samples using High-Performance Liquid Chromatography with Electrospray Ionization Tandem Mass Spectrometry (HPLC-ESI-MS/MS). The use of this compound as an internal standard corrects for losses during sample preparation and variations in instrument response [5].

Analysis of Free (Unbound) Thyroid Hormones in Serum

Measuring the free fraction, which is biologically active, requires a different sample cleanup to separate the unbound hormones from those bound to serum proteins.

- Sample Preparation (Free Fraction)

- Ultrafiltration: Use ultrafiltration devices to separate the low-molecular-weight free hormones from protein-bound hormones.

- Salt-Out Liquid Partitioning: Further purify the free fraction using a liquid-liquid extraction technique that separates analytes based on solubility [5].

- Derivatization and Analysis

- The subsequent derivatization with dansyl chloride and HPLC-ESI-MS/MS analysis steps are similar to those used for the total fraction analysis [5].

The experimental workflow for both total and free hormone analysis is summarized below:

Handling, Safety, and Regulatory Information

- Safety Classification: The solution is classified as a Flammable Liquid (Class 3) [1] [6].

- Hazard Statements: The product is hazardous and carries risk codes including H331 (toxic if inhaled), H311 (toxic in contact with skin), and H370 (causes damage to organs) [3]. The target organs for toxicity are identified as the eyes and central nervous system [1].

- Physical Properties: The flash point is 9.7°C (49.5°F), confirming it is highly flammable at room temperature [1].

- DEA Status: This product is offered in a convenient, DEA-exempt format, meaning it is exempt from certain Controlled Substances Act requirements, which simplifies procurement and handling for laboratories [1] [7].

Key Features for Researchers

- High Precision: The solution is prepared gravimetrically using qualified precision balances to ensure minimal uncertainty in concentration [1] [6].

- Guaranteed Stability: The ampules are flame-sealed under an argon atmosphere to ensure long-term stability, and the product is rigorously tested via real-time stability studies [1].

- Proven Applications: The standard is validated for use in diverse sample types, including human and rat serum, as well as tissue samples from rats and lampreys [1] [5].

References

- 1. - L - Thyroxine 100ug/mL methanol with 0.1N NH3, ampule 1mL... 13 C 6 [sigmaaldrich.com]

- 2. This compound (T4-13C6) | Certified Solutions Standards [cerilliant.com]

- 3. CERILLIANT L - Thyroxine - 13 Solution, 100 g/mL... | Fisher Scientific C 6 [fishersci.com]

- 4. This compound | Stable Isotope [medchemexpress.com]

- 5. Determination of Thyroid Hormones and 11 Metabolites in the ... [pmc.ncbi.nlm.nih.gov]

- 6. - L - Thyroxine solution, 100 | T-076-1ML | SUPELCO | SLS 13 C 6 [scientificlabs.co.uk]

- 7. Exempt Chemical Preparations Under the Controlled ... [federalregister.gov]

isotope dilution mass spectrometry thyroxine protocol

Application Notes: ID-MS for Thyroxine Analysis

Isotope Dilution Mass Spectrometry (ID-MS) is recognized as a definitive method for the quantitative analysis of thyroxine (T4) in biological matrices. Its high specificity and accuracy make it suitable for establishing reference measurement procedures, verifying commercial assay results, and conducting specialized pharmacokinetic and bio-distribution studies [1] [2] [3].

Key Advantages Over Immunoassays: Immunoassays (IAs), while widely used in clinical settings, are susceptible to a lack of specificity due to cross-reactivity and interference from binding proteins or autoantibodies [2]. This can lead to significant inter-method variability; for instance, proficiency testing has shown results for total T4 can vary by a factor of approximately two between different IA methods [2]. ID-MS overcomes these limitations by using stable isotope-labeled internal standards and highly specific mass spectrometric detection, providing results that are traceable to the International System of Units (SI) [1] [3].

Established Reference Methods: The Joint Committee for Traceability in Laboratory Medicine (JCTLM) lists reference measurement procedures for total thyroxine in serum that are based on ID-MS. These methods are developed by consortiums including the University of Ghent, LGC, and others, and utilize either Gas Chromatography-Mass Spectrometry (ID/GC/MS) or Liquid Chromatography-Tandem Mass Spectrometry (ID/LC/MS/MS) [1] [3].

Expanding Applications: Beyond total T4 in serum, ID-MS methods are being applied to an increasing range of sample types and forms of the hormone, including:

- Free Thyroxine (FT4): ID-LC/MS/MS can be combined with equilibrium dialysis or ultrafiltration to measure the biologically active free fraction of thyroxine, providing a more accurate assessment of thyroid status than direct analog immunoassays [4] [5] [6].

- Alternative Biofluids: Sensitive protocols have been developed for measuring T4 in saliva and cerebrospinal fluid (CSF), opening avenues for non-invasive sampling and central nervous system research [7] [8].

- Pharmacokinetic Studies: The use of unique tracers, such as 13C-labeled levothyroxine, allows researchers to distinguish between endogenous and exogenous thyroxine, enabling precise longitudinal pharmacokinetic studies, for example, in pregnant populations [9].

Detailed Experimental Protocols

The following protocols detail the core methodologies for measuring total T4 in serum and free T4 using ultrafiltration.

Protocol 1: Total Thyroxine in Serum by ID-LC/MS/MS

This protocol is adapted from established reference methods and research publications [1] [2].

1. Principle A known amount of a stable isotope-labeled internal standard (e.g., l-thyroxine-d2 or 13C6-T4) is added to a serum sample. Proteins are precipitated, and the supernatant is injected into an LC-MS/MS system. Quantification is achieved by comparing the analyte-to-internal standard response ratio to a calibration curve.

2. Materials and Reagents

- Analytes: Thyroxine (T4) standard.

- Internal Standard (IS): Stable isotope-labeled T4 (e.g., l-thyroxine-d2, 13C6-T4).

- Solvents: HPLC-grade methanol, acetonitrile, ammonium acetate.

- Serum: Calibrators and quality control (QC) samples prepared in a human serum matrix or 3% human γ-globulin [2].

- Equipment: API 3000 or API 4000 series tandem mass spectrometer (or equivalent), HPLC system, analytical column (e.g., Supelco LC-18-DB, 3.3 cm × 3.0 mm, 3.0 µm), guard column.

3. Procedure

- Sample Preparation: Add 150 µL of IS solution (in methanol) to 100 µL of serum. Vortex mix for 30 seconds and allow to stand for 10 minutes at room temperature for protein precipitation. Centrifuge for 10 minutes at 15,000 rpm. Transfer 100 µL of the supernatant for injection [2].

- LC Conditions:

- Column: C-18 column (e.g., 3.3 cm × 3.0 mm, 3.0 µm).

- Mobile Phase: A: 5 mmol/L Ammonium Acetate (pH 4.0); B: Methanol.

- Gradient: Initial 20% B for 3.5 min (washing step), then ramp to 75-100% B over 3.5-7.0 min for elution.

- Flow Rate: 0.5-0.8 mL/min.

- Injection Volume: 100 µL [2].

- MS/MS Conditions:

- Ionization: Electrospray Ionization (ESI), Negative ion mode.

- Ion Spray Voltage: 4500 V.

- Source Temperature: 450°C.

- Gas Settings: Curtain gas (CUR): 10; Collision gas (CAD): 6.

- MRM Transitions:

- T4: m/z 776 → 127

- T3: m/z 650 → 127 (if measured simultaneously)

- d2-T4 (IS): m/z 778 → 127 [2].

4. Data Analysis Quantitation is based on selected reaction monitoring (MRM). A calibration curve is constructed by plotting the peak area ratio (analyte/IS) against the known concentration of the calibrators. The concentration of T4 in unknown samples is determined from this curve.

Protocol 2: Free Thyroxine by Ultrafiltration & ID-LC/MS/MS

This protocol outlines the measurement of free T4, which requires physical separation of the free fraction from protein-bound hormone prior to analysis [5] [6].

1. Principle Serum is subjected to ultrafiltration using a device with a molecular weight cutoff (e.g., YM-30). The ultrafiltrate, containing the free T4, is then analyzed using ID-LC/MS/MS as described for total T4.

2. Procedure

- Ultrafiltration: Load serum into a Centrifree YM-30 ultrafiltration device. Centrifuge according to manufacturer's specifications to obtain protein-free ultrafiltrate [6].

- ID-LC/MS/MS Analysis: Add the internal standard directly to the ultrafiltrate. A larger injection volume (e.g., 400 µL) may be required due to the low concentration of free T4. Inject into the LC-MS/MS system. The LC and MS conditions are similar to those used for total T4 analysis [6].

The experimental workflow for these protocols is summarized below.

Performance Data and Method Comparison

The tables below summarize key quantitative data from published protocols to aid in method evaluation and benchmarking.

Table 1: Analytical Performance of ID-MS Methods for Thyroxine

| Analyte | Matrix | Precision (%CV) | LOQ | Linear Range | Sample Volume | Run Time | Citation |

|---|---|---|---|---|---|---|---|

| Total T4 | Serum | Within-day: <2%\nBetween-day: <3.5% | N/R | 70-130 ng/g (Mass fraction) | N/R | N/R | [1] |

| Total T4 & T3 | Serum | 3.5% - 9.0% | 0.15 ng/mL | T3: 0.325-5 ng/mL\nT4: 12.5-200 ng/mL | 100 µL | < 7 min | [2] |

| Free T4 | Serum (Ultrafiltrate) | < 7.1% | N/R | N/R | 400 µL (injection) | 8 min | [6] |

| T4 | Saliva | Intra-/Inter-assay: < 4.8% | 25.0 pg/mL | N/R | 400 µL | N/R | [8] |

N/R: Not Reported in the cited source.

Table 2: Comparison of T4 Measurement Techniques

| Parameter | Immunoassay (IA) | ID-MS |

|---|---|---|

| Principle | Antigen-Antibody Binding | Mass-to-Charge Ratio & Fragmentation |

| Specificity | Susceptible to cross-reactivity and antibody interference [2] | High, due to chromatographic separation and MRM [2] |

| Traceability | Varies; calibrated against manufacturer's standards | Direct traceability to SI units [1] [3] |

| Throughput | High | Moderate |

| Cost | Lower | Higher (instrumentation, expertise) |

| Recommended Use | High-volume clinical screening | Reference method, complex cases, research, assay standardization [5] |

Critical Considerations for Method Implementation

- Internal Standard Selection: The use of a stable isotope-labeled internal standard (e.g., d2-T4, 13C6-T4) is critical for compensating for matrix effects and losses during sample preparation, ensuring high accuracy [2] [9].

- Chromatography: A robust LC method is essential to separate T4 from its metabolites (like T3) and other isobaric interferences that could co-elute and affect quantification [2] [7].

- Free vs. Total Hormone Measurement: The choice between measuring free or total T4 depends on the research question. Free T4 is biologically active but requires a separation step (ultrafiltration/equilibrium dialysis) before MS analysis, adding complexity [4] [5].

- Standardization: For results to be comparable across laboratories, methods should be aligned with JCTLM-listed reference procedures and use certified reference materials where possible [1] [4] [3].

I hope these comprehensive application notes and protocols are valuable for your research and development work. Should you require further details on a specific application, please feel free to ask.

References

- 1. LGC Reference procedure for thyroxine in serum [jctlmdb.org]

- 2. Isotope dilution tandem mass spectrometric method for T4/T3 [pmc.ncbi.nlm.nih.gov]

- 3. NRMeth 11 - University of Ghent reference measurement ... [jctlmdb.org]

- 4. Review Free thyroid hormone: Methods and standardization [sciencedirect.com]

- 5. Correlations of Free Thyroid Hormones Measured by ... [mdpi.com]

- 6. The measurement of free thyroxine by isotope dilution ... [sciencedirect.com]

- 7. Optimized Mass Spectrometry Detection of Thyroid ... [mdpi.com]

- 8. Stable isotope-dilution liquid chromatography/tandem ... [tus.elsevierpure.com]

- 9. Longitudinal Comparison of Thyroxine Pharmacokinetics ... [pmc.ncbi.nlm.nih.gov]

Chemical Properties and Solution Preparation

L-Thyroxine-13C6 is synthesized with six carbon-13 atoms in the inner ring structure. Key properties and preparation guidelines are summarized below.

| Property | Specification |

|---|---|

| Molecular Formula | C₉¹³C₆H₁₁I₄NO₄ [1] |

| CAS Number | 720710-30-5 [1] |

| Purity | ≥ 99% [2] |

| Common Solution | 100 µg/mL in methanol with 0.1N NH₃ [3] |

| Recommended Storage | -20°C; in solvent: -80°C for long-term (6 months) [3] [1] |

For use as an IS, the certified solution can be diluted with a methanol/water mixture to a working concentration, typically around 100 ng/mL [4]. Aliquoting and storing the stock and working solutions at low temperatures is critical for stability.

Application 1: Quantitative Analysis of Thyroid Hormones in Serum

This protocol is adapted from a method developed for the simultaneous analysis of five thyroid hormones in serum samples using solid-phase extraction (SPE) and LC-MS/MS [4].

Materials and Reagents

- Calibrators: T4, T3, rT3, 3,3'-T2, and 3,5-T2.

- Internal Standard: this compound working solution.

- Protection Solution: Contains antioxidants like ascorbic acid and dithiothreitol to prevent hormone degradation.

- SPE Cartridges: Polymer-based, 3 mL volume, 60 mg sorbent.

- Mobile Phases: Methanol and water, typically with modifiers like formic acid.

Step-by-Step Protocol

- Sample Preparation: Add a known amount of the this compound working solution (e.g., 0.5 mL of 100 ng/mL) to a measured volume of serum (e.g., 0.5-1.0 mL) [4].

- Protein Precipitation: Add a protection solution and a precipitating solvent like methanol. Vortex and centrifuge to pellet proteins.

- Solid-Phase Extraction:

- Condition the SPE cartridge with methanol and water.

- Load the supernatant onto the cartridge.

- Wash with a water-methanol mixture.

- Elute the target analytes and IS with a stronger solvent like pure methanol.

- LC-MS/MS Analysis:

- Chromatography: Use a C18 column with a gradient elution of methanol/water.

- Mass Spectrometry: Operate in negative electrospray ionization (ESI-) mode with Multiple Reaction Monitoring (MRM).

The following diagram illustrates the complete workflow for serum sample analysis:

Performance Characteristics

The table below summarizes the validated method performance for spiked bovine serum [4].

| Performance Metric | Result |

|---|---|

| Calibration Range | 1.0 to 500 ng/mL |

| Mean Method Recovery | 81.3 - 111.9 % |

| Precision (RSD) | 1.2 - 9.6 % |

| On-column LOD | 1.5 - 7.0 pg |

Application 2: Comprehensive Analysis of THs and Metabolites in Cell Cultures

This protocol is based on a validated method for extracting and quantifying a broad suite of thyronines (TN), thyronamines (TAM), and thyroacetic acids (TAc) from cell lysates [2].

Materials and Reagents

- Internal Standards: A mixture of stable isotope-labeled IS, including this compound, 13C6-T3, 13C6-rT3, and 13C6-3,3'-T2, and deuterated standards for TAM and TAc [2].

- Extraction Solvents: t-butyl methyl ether and 2-propanol.

- Cell Lysis Buffer: Typically contains sucrose and EDTA.

Step-by-Step Protocol

- Incubation and Harvest: Incubate cells with the hormone/metabolite of interest. Harvest cells and lyse them in an appropriate buffer.

- Liquid-Liquid Extraction:

- Add the internal standard mix to the cell lysate.

- Perform extraction with an organic solvent like t-butyl methyl ether/2-propanol.

- Vortex, centrifuge, and transfer the organic layer.

- Evaporation and Reconstitution: Evaporate the organic solvent to dryness under a gentle stream of nitrogen. Reconstitute the dry residue in a mobile phase-compatible solvent.

- LC-MS/MS Analysis:

- The LC-MS/MS system is configured similarly to the serum method but with a gradient optimized to separate the wider suite of metabolites.

The workflow for processing cellular samples is outlined below:

Performance Characteristics

The table below shows the method's validation data for PCCL3 thyrocyte lysates [2].

| Performance Metric | Result |

|---|---|

| Calibration Range | 0.010 - 50 nM |

| Lower Limit of Quantification (LLOQ) | 0.031 - 1 nM |

Key Advantages of Using this compound as an Internal Standard

Using a stable isotope-labeled internal standard like this compound is a cornerstone of reliable bioanalysis. Its primary advantages include:

- Compensation for Matrix Effects: It co-extracts with the native analytes, matching the suppression or enhancement of ionization caused by the sample matrix in the mass spectrometer. This is the single most important factor for achieving accurate quantification in complex biological samples [4].

- Correction for Sample Preparation Losses: It accounts for variability and inefficiencies during multi-step sample clean-up processes like protein precipitation, liquid-liquid extraction, and solid-phase extraction [2].

- High Specificity in MS Detection: The mass shift introduced by the 13C6-label allows the IS to be distinguished from the native T4, enabling specific detection and avoiding interference [3] [2].

I hope these detailed application notes provide a solid foundation for your research. Should you require further clarification on specific steps or need information tailored to a different matrix, please feel free to ask.

References

Comprehensive Application Notes and Protocols: Equilibrium Dialysis Free Thyroxine Measurement with 13C6-T4 Internal Standard Using LC-MS/MS Detection

Introduction and Basic Principles

Free thyroxine (FT4) measurement is essential for diagnosing and managing thyroid disorders, including hypothyroidism and hyperthyroidism. Thyroid hormones circulate in the bloodstream predominantly bound to carrier proteins, with only the free fraction representing the biologically active form. According to the free hormone hypothesis, this unbound fraction is clinically relevant as it can freely enter cells and exert physiological effects. The extreme physiological concentration of FT4 (typically 15-28 picomolar in healthy individuals) and the delicate equilibrium between free and protein-bound T4 make accurate measurement particularly challenging. [1]

Equilibrium dialysis combined with isotope dilution liquid chromatography tandem mass spectrometry (ED-LC-MS/MS) has emerged as the reference measurement procedure (RMP) for FT4 determination. This method physically separates the free fraction of thyroxine through equilibrium dialysis under controlled conditions that preserve the endogenous equilibrium, followed by highly specific quantification using LC-MS/MS with a stable isotopically-labeled internal standard (13C6-T4). This approach overcomes significant limitations of conventional immunoassays, which are prone to interferences from binding protein abnormalities, heterophilic antibodies, and other matrix effects that can lead to clinically erroneous results. [1] [2]

The implementation of 13C6-T4 as internal standard is critical for assay accuracy and precision, as it corrects for analyte loss during sample preparation, matrix effects in ionization, and variations in instrument response. When combined with certified reference material IRMM-468 for calibration, this approach establishes metrological traceability and ensures standardized results across laboratories and methods. Recent advancements in 96-well plate-based microdialysis systems have significantly improved the throughput of ED-based methods, making them more practical for routine clinical measurements and large-scale epidemiologic studies. [3] [1] [2]

Materials and Methods

Equipment and Specialized Labware

Table 1: Essential Equipment for Equilibrium Dialysis FT4 Measurement

| Equipment Type | Specific Examples | Critical Specifications |

|---|---|---|

| Dialysis Device | Dianorm Equilibrium Dialyzer, Fast Micro-Equilibrium Dialyzer (Harvard Apparatus), Rapid Equilibrium Dialysis (ThermoFisher Scientific) | 1 mL dialysis cells, PTFE material, temperature control to 37±0.5°C |

| Dialysis Membrane | Regenerated cellulose membranes (Harvard Apparatus, Repligen) | 5-10 kDa molecular weight cutoff, 63 mm diameter |

| LC-MS/MS System | Waters Acquity TQD, AB SCIEX Triple Quad API 5500, Shimadzu LC-30AD HPLC | Electrospray ionization, selective reaction monitoring capability |

| Chromatography Column | C18 UPLC column | Suitable for resolving T4 from T3, rT3, and other interferences |

| Sample Preparation | ISOLUTE-96-well C18 SPE plates (Biotage), solid phase extraction vacuum manifold | |

| Liquid Handling | Automated liquid handling system, positive displacement pipettes (Gilson) | Reduced adsorption of T4 to surfaces |

Reagents and Solutions

Table 2: Required Reagents and Reference Materials

| Reagent Category | Specific Materials | Preparation and Storage |

|---|---|---|

| Certified Reference Standard | Thyroxine certified reference material IRMM-468 (Joint Research Centre) | Purity: 98.6±0.70%; prepare stock solutions in methanol + 0.125% (v/v) NH₄OH |

| Stable Isotope Internal Standard | L-Thyroxine-13C₆ (Sigma-Aldrich) | 100 μg/mL concentration; prepare working solution in methanol |

| Dialysis Buffer (HEPES) | 52.74 nM HEPES, 91.6 mmol/L NaCl, 1.65 mmol/L KH₂PO₄, 2.68 mmol/L KCl, 1.12 mmol/L MgSO₄·7H₂O, 1.90 mmol/L CaCl₂·2H₂O, 8 mmol/L NaN₃ | Adjust to pH 7.4±0.03 at 37°C with NaOH |

| Protective Carrier | 3-iodo-L-tyrosine (MIT, Sigma) | Add to calibrator solutions at 5,000 times the T4 concentration |

| Solvents | Methanol, acetonitrile, ethyl acetate, ammonium hydroxide (all analytical grade) |

Calibration Standards

Primary stock solutions of T4 should be prepared gravimetrically from certified reference material IRMM-468. The purity of the reference material (98.6±0.70%) must be accounted for in concentration calculations. Intermediate and working solutions are prepared by serial dilution in appropriate solvents. Monoiodotyrosine (MIT) should be added to intermediate (0.1 µg/g T4) and working (1 ng/g T4) calibrator solutions at a concentration 5000 times higher than the T4 concentration as a protective carrier to prevent adsorption to container surfaces. The 13C6-T4 internal standard working solution is typically prepared at a concentration of 0.1-0.2 ng/g. All stock and working solutions should be stored at -30°C when not in use, with stability confirmed under these conditions. [4] [2]

Experimental Protocol

Sample Preparation and Equilibrium Dialysis

The following workflow illustrates the complete ED-LC-MS/MS procedure for FT4 measurement:

Step-by-Step Dialysis Procedure:

Sample Pre-treatment: Thaw frozen serum samples at room temperature. Add 1/10 volume of concentrated HEPES buffer (0.776 M) to each serum sample. Adjust the pH to 7.4±0.03 at 37°C using NaOH solution. [2]

Dialysis Membrane Preparation: Pre-treat regenerated cellulose membranes (5 kDa molecular weight cutoff) with deionized water followed by dialysis buffer at 37°C. Ensure membranes are properly hydrated before use. [2]

Dialysis Setup: Assemble dialysis cells according to manufacturer instructions. Place the pre-treated membrane between the two halves of the dialysis cell. Inject 1.0 mL of pH-adjusted serum into one chamber (dialysand) and 1.0 mL of HEPES dialysis buffer into the opposing chamber (dialysate). Ensure no air bubbles are trapped in the chambers. [3] [2]

Equilibrium Dialysis: Place assembled dialysis cells in the equilibrium dialyzer immersed in a water bath maintained at 37±0.5°C. Continuously rotate the dialysis cells for 18 hours to establish equilibrium. The extended incubation time ensures complete equilibrium between free T4 in the serum and buffer compartments. [3]

Post-Dialysis Collection: After the dialysis period, carefully collect the dialysate (buffer side) containing the free T4 fraction. Transfer to borosilicate glass vials containing the appropriate amount of 13C6-T4 internal standard. Mix thoroughly and equilibrate for at least 1 hour before proceeding with extraction. [2]

Sample Cleanup and Extraction

Solid-Phase Extraction (SPE) Protocol: Condition C18 SPE plates with methanol followed by water. Load dialysate samples onto the conditioned SPE columns. Wash with water or mild aqueous solution to remove salts and polar contaminants. Elute T4 and 13C6-T4 with methanol or acetonitrile containing 0.1% ammonium hydroxide. Evaporate eluents under a gentle stream of nitrogen at 40°C. Reconstitute dried extracts in mobile phase compatible with LC-MS/MS analysis. [3]

Alternative Liquid-Liquid Extraction (LLE) Protocol: Acidify dialysate samples with 35% formic acid solution. Perform three wash steps with cyclohexane to remove non-polar interfering substances. Extract T4 and 13C6-T4 twice with ethyl acetate. Combine ethyl acetate layers and evaporate under nitrogen flow at 40°C. Reconstitute dried extracts in appropriate solvent for LC-MS/MS analysis. [2]

LC-MS/MS Analysis Conditions

Table 3: Typical LC-MS/MS Parameters for FT4 Quantification

| Parameter | Specification | Alternative/Notes |

|---|---|---|

| Chromatography Column | C18 UPLC column (e.g., Waters Acquity) | Suitable for resolving T4 from structural analogs |

| Mobile Phase | Gradient: water/methanol or water/acetonitrile with 0.1% formic acid | Add 0.1% ammonium hydroxide for negative ion mode |

| Flow Rate | 0.3-0.5 mL/min | Optimize for separation efficiency |

| Column Temperature | 40°C | |

| Injection Volume | 5-20 μL | |

| Elution Time | <8 minutes for T4 | Must resolve T4 from T3, rT3, and other interferences |

| Mass Spectrometer | Triple quadrupole with ESI source | |

| Ionization Mode | Positive electrospray ionization | |

| SRM Transitions | T4: m/z 777→731; 13C6-T4: m/z 783→737 | Optimize declustering potential and collision energy |

Method Validation

Performance Characteristics

Table 4: Method Validation Parameters and Acceptance Criteria

| Validation Parameter | Performance Characteristics | Acceptance Criteria |

|---|---|---|

| Measuring Range | 1-100 pg/mL (1.3-129 pM) | Sufficient for hypothyroid to hyperthyroid levels |

| Lower Limit of Quantification | 0.5 pg/mL (0.64 pM) | CV <20% at LLOQ |

| Precision (Within-run) | <10% CV | Preferably <5% for clinical applications |

| Precision (Between-run) | <10% CV | |

| Accuracy | Within ±5% of CDC FT4 RMP | Demonstrated by method comparison |

| Matrix Effects | No significant matrix effect observed | Calibration in dialysate vs water comparable |

| Specificity | Resolves T4 from T3, rT3, and other interferences | No interference at T4 retention time |

| Carryover | <0.5% |

Stability and Recovery

Solution Stability: T4 stock solutions prepared in methanol with 0.125% NH₄OH remain stable when stored at -30°C. The addition of pH modifiers like ammonium hydroxide to neat T4 solutions improves stability during storage. [4]

Sample Stability: FT4 in serum samples remains stable after exposure to four freeze-thaw cycles, storage at 5°C for 18-20 hours, or long-term storage at -70°C for a minimum of three years. [4]

Adsorption Mitigation: The adsorption of T4 in ethanolic solutions and dialysates to labware surfaces can be minimized through careful selection of pipette tips, test tubes, and 96-well plates. The use of silanized glass vials and polypropylene plates reduces analyte loss due to surface adsorption. [5] [4]

Troubleshooting and Practical Recommendations

Common Issues and Solutions

Table 5: Troubleshooting Guide for ED-LC-MS/MS FT4 Method

| Problem | Potential Causes | Solutions |

|---|---|---|

| Low FT4 Recovery | T4 adsorption to labware, incomplete dialysis | Use silanized glass or polypropylene; ensure proper dialysis time/temperature |

| High Imprecision | Inconsistent dialysis, variable extraction efficiency | Standardize dialysis conditions; ensure consistent internal standard addition |

| Matrix Effects | Phospholipids or other interferents in dialysate | Optimize SPE or LLE protocol; use effective chromatographic separation |

| Poor Chromatography | Column degradation, mobile phase issues | Freshly prepare mobile phases; condition/replace column as needed |

| Inaccurate Results | Calibrator degradation, improper pH adjustment | Verify calibrator stability; strictly control pH to 7.4±0.03 at 37°C |

| Long Dialysis Time | Membrane pore blockage, insufficient rotation | Pre-treat membranes properly; ensure continuous rotation during dialysis |

Practical Considerations for Improved Performance

Labware Selection: The careful selection of all labware for sample preparation is critical. Adsorption of T4 to surfaces can be reduced by using polypropylene containers, silanized glass vials, and positive displacement pipette tips. The compatibility of all labware with the extremely low concentrations of FT4 should be verified through recovery experiments. [5] [4]

Dialysis Device Considerations: Different dialysis devices can lead to variability among FT4 methods. When establishing a new method, compare several device options and select one that provides consistent performance. The Harvard Apparatus DispoEquilibrium Dialyzer and ThermoFisher Scientific Rapid Equilibrium Dialysis devices have been successfully used in reference methods. [1] [4]

Quality Control: Implement a comprehensive quality control system including blank samples (dialysate without serum), quality control materials at multiple concentrations, and method comparisons with established reference procedures. Participate in proficiency testing programs if available to ensure ongoing method accuracy. [3] [2]

Conclusion

The equilibrium dialysis LC-MS/MS method with 13C6-T4 internal standard represents the current gold standard for accurate and precise measurement of free thyroxine in human serum. This method provides superior specificity compared to immunoassays, particularly for patients with abnormal binding proteins or interfering antibodies. The implementation of 96-well plate formats and automated liquid handling systems has significantly improved throughput, making this method increasingly practical for routine clinical measurements. When properly validated and implemented with attention to critical pre-analytical factors, this method delivers standardized FT4 results that support accurate diagnosis and monitoring of thyroid disorders. The continued refinement of this methodology and its wider adoption in clinical laboratories will ultimately improve patient care through more reliable thyroid function assessment.

References

- 1. Analysis of free, unbound thyroid hormones by liquid ... [pmc.ncbi.nlm.nih.gov]

- 2. Description and validation of an equilibrium dialysis ID-LC ... [degruyterbrill.com]

- 3. ODP479 Equilibrium Dialysis ID-LC/MS/MS Procedure for ... [pmc.ncbi.nlm.nih.gov]

- 4. Practical considerations for accurate determination of free ... [pmc.ncbi.nlm.nih.gov]

- 5. Practical considerations for accurate determination of free ... [sciencedirect.com]

L-Thyroxine-¹³C₆ and Solid-Phase Extraction for Thyroid Hormone Analysis by LC-MS/MS

1. Introduction Thyroid hormones are essential for growth, development, and metabolism. Accurate measurement of these hormones—including thyroxine (T4), triiodothyronine (T3), reverse T3 (rT3), and diiodothyronines (T2)—in biological samples is vital for clinical diagnostics and physiological research [1]. This application note details a robust method using L-Thyroxine-¹³C₆ as a stable isotope-labeled internal standard (IS) for precise quantification. The method employs solid-phase extraction (SPE) for sample cleanup, followed by analysis with liquid chromatography-tandem mass spectrometry (LC-MS/MS), which offers high specificity and sensitivity compared to traditional immunoassays [1].

2. Materials and Reagents

- Internal Standard: L-Thyroxine-¹³C₆ (e.g., 100 μg/mL in methanol with 0.1N NH₃, certified reference material) [2] [3].

- Target Analytes: Unlabeled thyroid hormones (T4, T3, rT3, 3,3'-T2, 3,5-T2) for calibration standards.

- Solvents: High-purity methanol, water, and acetonitrile.

- Antioxidant Solution: Contains ascorbic acid, citric acid, and dithiothreitol (DTT) to prevent hormone degradation during sample processing [1].

- Solid-Phase Extraction Cartridges: Polymer-based SPE cartridges (e.g., SampliQ OPT, 60 mg/3 mL [1] or HybridSPE cartridges [4]).

3. Experimental Protocol

3.1. Sample Preparation

- Add Internal Standard: Spike a known amount of L-Thyroxine-¹³C₆ working solution (e.g., 100 ng/mL [1]) into every sample, including calibrators, quality controls, and unknown plasma/serum samples.

- Add Antioxidant: Mix the sample with an equal volume of an antioxidant solution to preserve the integrity of the thyroid hormones [1].

3.2. Solid-Phase Extraction (SPE) Procedure The following workflow outlines the two primary SPE techniques used for thyroid hormone purification.

3.3. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

- Chromatography: Separate the extracted hormones using a reverse-phase LC column. A gradient elution with water and methanol or acetonitrile is typically used.

- Mass Spectrometry: Operate the mass spectrometer in negative electrospray ionization (ESI-) and Multiple Reaction Monitoring (MRM) mode for high selectivity. The L-Thyroxine-¹³C₆ co-elutes with native T4 but is distinguished by its higher mass-to-charge ratio, correcting for ionization suppression or variability [1].

4. Key Data and Performance

The tables below summarize the typical performance characteristics achievable with this method.

Table 1: Method Recovery and Precision for Thyroid Hormone Analysis in Plasma

| Hormone | Relative Recovery (%) | Intra-day Precision (RSD %) | Inter-day Precision (RSD %) |

|---|---|---|---|

| T4 | 100.0 - 110.1 | 8.54 | 15.4 |

| T3 | 99.1 - 102.2 | 15.4 | 24.8 |

| rT3 | 100.5 - 108.0 | - | - |

| T2 | 100.5 - 104.6 | - | - |

Data adapted from studies using specific SPE protocols in wildlife plasma, showing acceptable performance [4].

Table 2: Limits of Detection (LOD) for Thyroid Hormones

| Matrix | Analytic | LOD |

|---|---|---|

| Plasma (Glaucous gull/Baikal seal) | T4 | 0.17 ng/mL |

| T3 | 0.16 ng/mL | |

| rT3 | 0.30 ng/mL | |

| T2 | 0.17 ng/mL | |

| Rat Plasma | T1AM | 0.25 nmol/L |

| Rat Tissue | T1AM | 0.30 pmol/g |

LODs can vary based on instrumentation and sample preparation. Data compiled from multiple sources [5] [4].

5. Discussion

- Role of L-Thyroxine-¹³C₆: The use of L-Thyroxine-¹³C₆ as an internal standard is critical. It corrects for analyte loss during sample preparation and for matrix effects during LC-MS/MS analysis, leading to highly accurate and precise quantification [2] [1].

- Method Advantages: This SPE-LC-MS/MS method provides superior specificity over immunoassays by separating and uniquely identifying each hormone. It also allows for the simultaneous profiling of a full suite of thyroid hormones and their metabolites [1].

- Application Note: A study investigating the conversion of T4 to thyronamines (T1AM and T0AM) used L-Thyroxine-¹³C₆ to trace this metabolic pathway in vivo. While conversion to T3 was confirmed, the study did not find evidence of significant conversion to T1AM in rat models, highlighting the value of this precise tracing technique [5] [6].

References

- 1. ANALYSIS OF THYROID HORMONES IN SERUM BY LIQUID ... [pmc.ncbi.nlm.nih.gov]

- 2. L-Thyroxine- 13 C 6 solution [sigmaaldrich.com]

- 3. L-Thyroxine-13C6 (T4-13C6) | Certified Solutions Standards [cerilliant.com]

- 4. Rapid determination of thyroid hormones in blood plasma ... [sciencedirect.com]

- 5. An Online Solid-Phase Extraction-Liquid Chromatography ... [pubmed.ncbi.nlm.nih.gov]

- 6. An online Solid-Phase Extraction-Liquid Chromatography ... [pure.amsterdamumc.nl]

Comprehensive Analysis of Thyroxine (T4) in Placental Tissue Using Isotope Dilution Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometry

Introduction

Thyroid hormones (THs) of maternal origin are critical for proper fetal development, especially during early pregnancy. The transplacental passage of thyroid hormones is of great significance since maternal THs are vitally important in ensuring normal fetal development. Even minor changes in maternal TH circulation can lead to various adverse outcomes [1] [2]. The quantification of THs in placental tissue presents significant analytical challenges due to low hormone concentrations and complex biological matrices.

Immunoassays (IAs) have been traditionally used for thyroid hormone assessment but are prone to nonspecific interferences and may yield unreliable results with more literature published supporting their lack of specificity [3]. Methods based on liquid chromatography-mass spectrometry (LC-MS) show better accuracy and reliability, with isotope dilution providing superior quantification precision [2].

This protocol describes a validated method for the comprehensive analysis of T4 and its metabolites in placental tissue using isotope dilution liquid chromatography quadrupole time-of-flight mass spectrometry (ID-LC-QTOF-MS), offering improved selectivity and sensitivity for assessing placental TH homeostasis [1] [2].

Experimental Design and Workflow

The overall experimental workflow for placental T4 analysis encompasses sample collection, preparation, extraction, purification, and LC-QTOF-MS analysis, as illustrated below:

Figure 1: Experimental workflow for placental T4 analysis using ID-LC-QTOF-MS.

Materials and Methods

Chemicals and Reagents

- Analytes of interest: L-thyroxine (T4), 3,3',5-triiodo-L-thyronine (T3), 3,3',5'-triiodo-L-thyronine (rT3), 3,3'-diiodo-L-thyronine (T2), 3,5-diiodo-L-thyronine (rT2), 3-iodo-L-thyronine (T1), and 3-iodothyronamine (T1AM) [1]

- Isotope-labeled internal standards: ¹³C₆-T4, ¹³C₆-T3, ¹³C₆-rT3, ¹³C₆-T2, ¹³C₁₂-T4 (recovery standard) [1] [2]

- Solvents: HPLC grade methanol, acetonitrile, water, ethyl acetate, formic acid [1] [4]

- Other materials: Solid-phase extraction cartridges (Oasis HLB, Strata XAW, Strata XCW, Isolute ENV+) [4]

Sample Preparation Protocol

3.2.1 Tissue Homogenization

- Weigh approximately 50-100 mg of placental tissue

- Add 300 μL PBS and sonicate for 5 minutes [5]

- Homogenize using a bead-based homogenizer (Bead Ruptor Elite) until uniform consistency [5]

3.2.2 Isotope-Labeled Standard Addition

Add isotope-labeled internal standards solution containing:

- ¹³C₆-T4, ¹³C₆-T3, ¹³C₆-rT3, and ¹³C₆-T2 [1]

- ¹³C₁₂-T4 as recovery standard [1]

- Mix for 10 minutes at 14,000 rpm to ensure proper integration [5]

3.2.3 Extraction and Cleanup

The comprehensive extraction workflow employs multiple techniques to ensure optimal recovery while minimizing matrix effects:

Figure 2: Comprehensive extraction workflow for placental thyroid hormones.

LC-QTOF-MS Analysis Conditions

3.3.1 Liquid Chromatography Parameters

- Column: C18 UPLC HSS T3 1.8 μm 2.1 × 100 mm [6]

- Mobile Phase: A) 0.1% formic acid in water; B) 0.1% formic acid in 95% acetonitrile/5% water [6]

- Gradient Program: 35-minute cycle with increasing methanol concentration [1] [6]

- Flow Rate: 0.8 mL/min for cleaning, 0.5 mL/min for elution [3]

- Injection Volume: 2-100 μL [3] [6]

3.3.2 QTOF Mass Spectrometry Parameters

- Ionization Mode: Electrospray ionization (ESI), negative mode [3] [6]

- Mass Range: Up to 1700 m/z at high resolution [6]

- Reference Masses: m/z 112.9856 and m/z 1033.9881 for continuous mass correction [6]

- Source Temperature: 450°C [3]

- Dwell Time: 250 msec [3]

Method Validation Data

Analytical Performance Characteristics

Table 1: Method validation parameters for thyroid hormone analysis in placental tissue.

| Parameter | T4 | T3 | rT3 | T2 |

|---|---|---|---|---|

| Linear Range (pg/μL) | 0.5-150 | 0.5-150 | 0.5-150 | 0.5-150 |

| R² Value | >0.99 | >0.99 | >0.99 | >0.99 |

| Method Detection Limit (ng/g) | 0.01-0.2 | 0.01-0.2 | 0.01-0.2 | 0.01-0.2 |

| Method Quantification Limit (ng/g) | 0.04-0.7 | 0.04-0.7 | 0.04-0.7 | 0.04-0.7 |

| Spike Recovery (%) | 81.0-112 | 81.0-112 | 81.0-112 | 81.0-112 |

| Intra-day CV (%) | 0.5-10.3 | 0.5-10.3 | 0.5-10.3 | 0.5-10.3 |

| Inter-day CV (%) | 1.19-8.88 | 1.19-8.88 | 1.19-8.88 | 1.19-8.88 |

Data compiled from [1] and [2]

Quantification of Thyroid Hormones in Placental Tissue

Table 2: Measured concentrations of thyroid hormones in human and mouse placenta.

| Thyroid Hormone | Human Placenta (ng/g) | Mouse Placenta (ng/g) |

|---|---|---|

| T4 | 22.9-35.0 | 2.05-3.51 |

| T3 | 0.32-0.46 | 0.37-0.62 |

| rT3 | 2.86-3.69 | 0.96-1.3 |

| T2 | 0.16-0.26 | 0.07-0.13 |

| T1 | <MDL* | <MDL* |

| T1AM | <MDL* | <MDL* |

\MDL: Method Detection Limit. Data from [1] and [2]*

Critical Methodological Considerations

Matrix Effect Management

Placental tissue presents significant challenges due to its complex lipid and protein composition. The combination of solid-liquid extraction, liquid-liquid extraction, and solid phase extraction effectively reduces matrix effects while maintaining high recovery rates [1]. The use of isotope-labeled internal standards compensates for remaining matrix effects and extraction variability, with ¹³C₁₂-T4 serving specifically as a recovery standard to monitor extraction efficiency [1].

Sensitivity Optimization

The low concentrations of thyroid hormones in placental tissue necessitate optimized sensitivity. Key approaches include:

- Online sample concentration techniques [5]

- Minimizing sample dilution during preparation [1]

- Optimized LC gradients for peak focusing [3] [6]

- High-resolution QTOF detection for improved signal-to-noise ratios [1] [6]

Specificity and Selectivity

The high mass accuracy of QTOF instrumentation (<5 ppm mass error) combined with chromatographic separation provides superior specificity compared to immunoassays [1] [2]. The method successfully separates and quantifies seven thyroid hormones and metabolites simultaneously, including the first tracking of T2 in placental tissue [1] [2].

Applications in Research and Development

This validated method enables comprehensive evaluation of TH homeostasis in placental research, particularly valuable for:

- Investigating transplacental passage of thyroid hormones [1]

- Assessing environmental contaminant effects on fetal thyroid status [1]

- Studying placental thyroid hormone metabolism and deiodinase activity [2]

- Evaluating drug-induced alterations in placental thyroid hormone dynamics [5]

The method's robust performance characteristics and ability to quantify multiple TH metabolites simultaneously make it particularly suitable for research on thyroid hormone disruption in drug development and environmental health studies.

Troubleshooting Guide

Table 3: Common issues and solutions during method implementation.

| Issue | Potential Cause | Solution |

|---|---|---|

| Low recovery of T4 | Incomplete extraction | Optimize extraction time and solvent ratios |

| Matrix effects | Insufficient cleanup | Implement additional SPE clean-up step |

| Poor chromatography | Column degradation | Replace guard column, use mobile phase additives |

| Decreased sensitivity | Ion source contamination | Clean ion source, optimize source parameters |

| Retention time shift | Mobile phase variability | Prepare fresh mobile phases daily |

Conclusion

The presented ID-LC-QTOF-MS method provides reliable, sensitive, and specific quantification of T4 and other thyroid hormones in placental tissue. The method offers significant advantages over immunoassays, including higher specificity, multiplexing capability, and reduced interference. The validated protocol enables researchers to accurately assess placental thyroid hormone homeostasis, providing critical insights into maternal-fetal thyroid hormone dynamics and potential disruptions caused by environmental exposures or pharmaceutical interventions.

References

- 1. Determination of thyroid hormones in placenta using ... [pubmed.ncbi.nlm.nih.gov]

- 2. A validated LC-Q-TOF-MS method for quantitative analysis ... [endocrine-abstracts.org]

- 3. Isotope dilution tandem mass spectrometric method for T4/T3 [pmc.ncbi.nlm.nih.gov]

- 4. - and GC- LC -MS as Complementary Tools for a Comprehensive... QTOF [pmc.ncbi.nlm.nih.gov]

- 5. Thyroid Hormone Metabolites Quantified in Pup and Adult ... [mdpi.com]

- 6. Fast and accurate quantitative organic acid analysis with... [link.springer.com]

Comprehensive Ultrafiltration LC-MS/MS Method for Simultaneous Analysis of Free and Total Thyroid Hormones and Testosterone: Application Notes and Protocols

Then, I will now begin writing the main body of the application notes.

Introduction and Principles

The accurate measurement of hormone concentrations in biological matrices represents a critical challenge in both clinical diagnostics and research settings. Traditional approaches to determining free hormone concentrations—the biologically active fractions not bound to plasma proteins—have relied on techniques such as equilibrium dialysis, which while considered the gold standard, are time-consuming and labor-intensive [1] [2]. These methods become particularly problematic when analyzing lipophilic hormones like thyroxine (T4), triiodothyronine (T3), and testosterone, which exhibit complex binding dynamics with various plasma proteins including thyroid-binding globulin (TBG), albumin, and sex hormone-binding globulin (SHBG) [1]. The free concentration of a drug or hormone in plasma represents the fraction not bound to proteins, while the total concentration includes both protein-bound and unbound fractions. A protein binding term (PBT) can be determined based on the affinity a hormone has for a specific protein and the abundance of that protein in plasma, offering further insight into the interplay of free and total concentrations [1].

Comprehensive ultrafiltration coupled with liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as a revolutionary methodology that addresses these limitations by enabling the simultaneous quantification of free concentration, total concentration, and protein binding term from a single sample [1]. This integrated approach conserves both time and valuable sample volume while providing a more comprehensive understanding of hormone disposition in biological systems. The fundamental principle underlying this methodology involves using stable isotope-labeled analogs of the target analytes during the ultrafiltration process, allowing for simultaneous determination of all three parameters through mathematical relationships derived from binding equilibrium equations [1].

The clinical significance of this methodology is substantial, as the free fraction of hormones is more closely correlated with biological activity than total concentrations [1] [2]. For thyroid hormones, free T4 and T3 measurements are critical for diagnosing hyperthyroidism, thyroiditis, and hypothyroidism, while free testosterone assessment is essential for evaluating androgen status in various clinical conditions [1]. The ability to simultaneously monitor these parameters in patients receiving hormone replacement therapy offers unprecedented insights into treatment efficacy and potential metabolic interactions [1].

Materials and Methods

Reagents and Equipment

The comprehensive ultrafiltration method requires specific reagents and equipment to ensure accurate and reproducible results. Key biological specimens include human plasma or serum collected using potassium EDTA as an anticoagulant [1]. For the target analytes, pure reference standards of testosterone (Tt), thyroxine (T4), and triiodothyronine (T3) must be obtained from certified suppliers [1]. The stable isotope-labeled internal standards are critical for the method and include testosterone-2,3,4-13C3 (Tt-13C3), l-thyroxine 13C6 (T4-13C6), and triiodothyronine-tyrosine phenyl-13C6 (T3-13C6) [1]. Alternative labeled compounds such as testosterone-D3 (16,16,17-D3), l-thyroxine labeled ring-13C12, and l-triiodothyronine labeled ring-13C12 may also be employed [1].

For sample preparation and analysis, HPLC-grade methanol and acetonitrile are required for mobile phase preparation, along with formic acid or ammonium acetate for pH adjustment and ionization enhancement [1] [2]. Phosphate-buffered saline (PBS, pH 7.4) is necessary for maintaining physiological conditions during the ultrafiltration process [1]. The critical equipment includes Centrifree ultrafiltration devices with a 30 kDa molecular weight cut-off membrane, which effectively retain protein-bound hormones while allowing free fractions to pass through [1] [3]. A benchtop centrifuge capable of maintaining temperature-controlled conditions (typically 25°C or 37°C) during ultrafiltration is essential [1] [2].

The analytical system consists of a liquid chromatography system coupled to a tandem mass spectrometer equipped with an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source [1] [3]. For thyroid hormone analysis, which requires sensitive detection, multiple reaction monitoring (MRM) in positive ionization mode is typically employed [4] [5]. The chromatographic separation is best achieved using reverse-phase C18 columns (e.g., Acquity UPLC HSS-T3) with gradient elution [6].

Computational Approach

The comprehensive ultrafiltration method employs a sophisticated computational approach based on the fundamental principles of protein-binding equilibrium. The binding interaction between a hormone (H) and its binding protein (P) can be represented by the following equilibrium:

Where the binding constant K is defined as:

In this context, [H] represents the free hormone concentration (Cf), [H-P] represents the protein-hormone complex concentration, and [P] represents the free protein concentration. The total hormone concentration (Ct) equals [H] + [H-P] [1].

The relationship between free and total hormone concentrations is given by:

Where PBT represents the protein binding term, defined as K × [P] [1].

The innovative aspect of comprehensive ultrafiltration involves adding a known quantity of stable isotope-labeled hormone (CtL) to the sample. After equilibrium, the free concentrations of both native (Cf) and labeled (CfL) hormones are measured in the ultrafiltrate. The following equations are then used to calculate Ct and PBT:

This approach allows for the simultaneous determination of all three parameters (Cf, Ct, and PBT) from a single sample, significantly advancing the efficiency of hormone analysis [1].

Table 1: MRM Transitions for Target Analytes and Internal Standards

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Internal Standard | IS Precursor Ion (m/z) |

|---|---|---|---|---|

| Testosterone | 289.2 | 97.1 | Testosterone-13C3 | 292.2 |

| Thyroxine (T4) | 776.7 | 630.0 | Thyroxine-13C6 | 782.7 |

| Triiodothyronine (T3) | 651.8 | 605.8 | Triiodothyronine-13C6 | 657.8 |

Method Validation

Analytical Performance

The comprehensive ultrafiltration LC-MS/MS method for simultaneous analysis of free and total T4, T3, and testosterone has undergone rigorous validation to establish its reliability for clinical and research applications. The method demonstrates excellent linearity across physiologically relevant concentration ranges. For melatonin and similar low-abundance hormones, linear ranges of 0.004–0.5 ng/mL have been achieved, while for cortisol, T3, T4, and testosterone, the linear range extends from 0.4–50 ng/mL in rat sera, with correlation coefficients (r²) ≥ 0.993 [4]. These ranges are adaptable to human plasma samples through appropriate method optimization.

The precision and accuracy of the method fall within acceptable limits for bioanalytical applications. Intra-day and inter-day precision studies show relative standard deviations (RSDs) within ±15% across all concentration levels tested [4]. For specific applications such as free testosterone analysis, ultrafiltration LC-MS/MS methods have demonstrated total imprecision of <6% at concentrations of 67 pmol/L and 158 pmol/L, indicating excellent reproducibility even at low physiological concentrations [3].

The recovery efficiency of hormones during the ultrafiltration and extraction process is a critical validation parameter. Mean recovery rates for target analytes range from 51.3% to 76.7%, which is consistent with expectations for complex biological matrices [4]. The lower limits of quantification (LLOQ) for these hormones typically reach picomolar concentrations, with physical LLOQ for free testosterone reported as low as 16 pmol/L with 18% CV [3]. This sensitivity is sufficient for detecting even low physiological levels in various patient populations.

Table 2: Method Validation Parameters for Hormone Analysis

| Validation Parameter | Performance Characteristics | Assessment |

|---|---|---|

| Linearity | r² ≥ 0.993 | Excellent correlation |